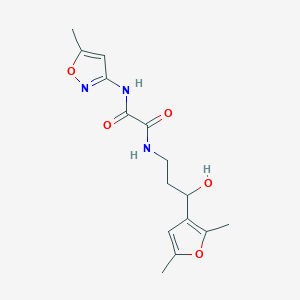

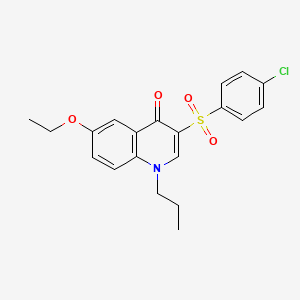

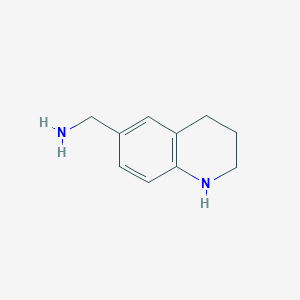

![molecular formula C21H20N4O2S B2614587 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate CAS No. 953222-18-9](/img/structure/B2614587.png)

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For instance, the crystal structure of a related compound was determined to be monoclinic, with specific dimensions and angles .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The synthesized compounds were confirmed by IR, 1 H NMR, 13 C NMR and mass spectral data .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the crystal structure of a related compound was determined to be monoclinic, with specific dimensions and angles .Scientific Research Applications

Antimicrobial and Anticancer Activities

Benzothiazole derivatives have been extensively studied for their antimicrobial and anticancer activities. For instance, novel benzothiazole acylhydrazones have demonstrated significant anticancer potential against various cancer cell lines, including brain glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, highlighting the structural importance of benzothiazole in medicinal chemistry (Osmaniye et al., 2018). Similarly, piperazine-containing compounds have been synthesized and evaluated for their biological activities, with some exhibiting good to moderate antimicrobial activity (Başoğlu et al., 2013).

Synthesis and Chemical Properties

The synthesis of benzothiazole derivatives often involves multi-step chemical reactions, leading to compounds with diverse biological activities. One approach includes the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, demonstrating the versatility of benzothiazole scaffolds in drug design (Başoğlu et al., 2013). The structural complexity and biological relevance of these compounds underscore their potential in developing new therapeutic agents.

Catalytic Applications

Beyond their biological applications, benzothiazole derivatives have also been utilized in catalytic processes. The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y has shown efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons, illustrating the application of benzothiazole derivatives in materials science and catalysis (Ghorbanloo & Maleki Alamooti, 2017).

Mechanism of Action

Target of Action

It is known that benzothiazole derivatives have been reported with a variety of biological activities . Therefore, the specific targets of this compound could be diverse and dependent on the specific biological activity it exhibits.

Mode of Action

It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

It is known that benzothiazole derivatives have been reported with a variety of biological activities , suggesting that this compound could potentially affect multiple biochemical pathways.

Result of Action

It is known that benzothiazole derivatives have been reported with a variety of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.

Future Directions

The future directions for research on “2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate” and similar compounds could involve further exploration of their potential applications in drug discovery and development. Additionally, more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzothiazole derivative .

Cellular Effects

Benzothiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-cyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-2-24-9-11-25(12-10-24)21-23-18-8-7-17(13-19(18)28-21)27-20(26)16-5-3-15(14-22)4-6-16/h3-8,13H,2,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLLNAWOAQXCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

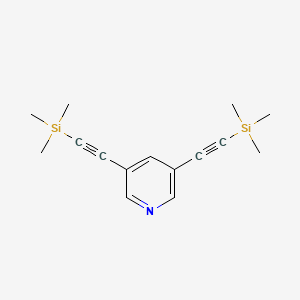

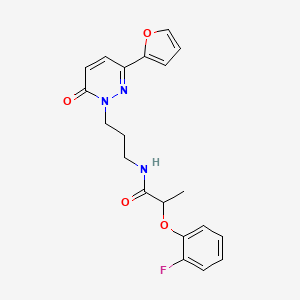

![ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B2614509.png)

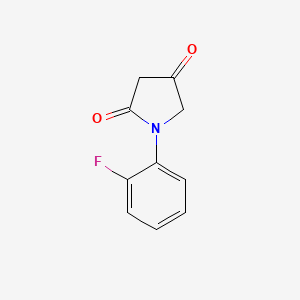

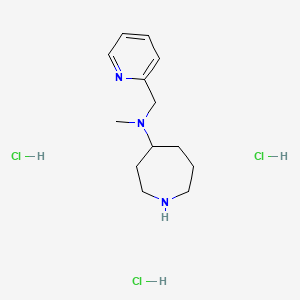

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2614523.png)

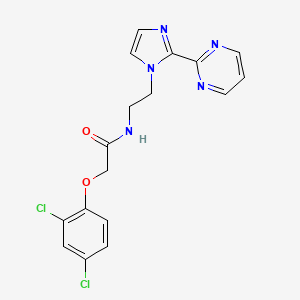

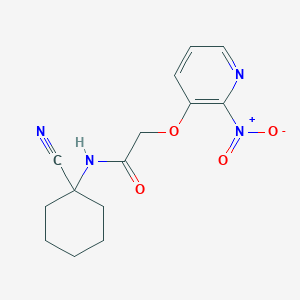

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)acetamide](/img/structure/B2614526.png)